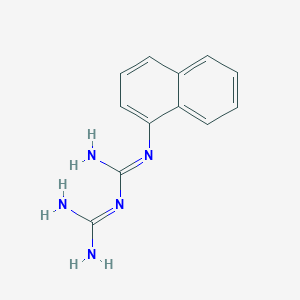

1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine

CAS No.: 13261-53-5

Cat. No.: VC14820111

Molecular Formula: C12H13N5

Molecular Weight: 227.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13261-53-5 |

|---|---|

| Molecular Formula | C12H13N5 |

| Molecular Weight | 227.27 g/mol |

| IUPAC Name | 1-(diaminomethylidene)-2-naphthalen-1-ylguanidine |

| Standard InChI | InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H6,13,14,15,16,17) |

| Standard InChI Key | UUBZPMKBMHXGNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Structural Features

1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine consists of a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) linked to a biguanide group. The biguanide moiety comprises two guanidine units, resulting in the formula . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.27 g/mol | |

| SMILES Notation | NC(=N)NC(=N)Nc1cccc2ccccc12 | |

| InChIKey | UUBZPMKBMHXGNE-UHFFFAOYSA-N |

The naphthalene ring enhances lipophilicity, potentially improving membrane permeability in biological systems. The biguanide group, with its multiple nitrogen atoms, enables hydrogen bonding and coordination with metal ions, suggesting utility in catalysis or chelation therapies .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine typically involves the reaction of naphthalen-1-amine with cyanoguanidine under acidic conditions . A proposed mechanism includes:

-

Protonation of Cyanoguanidine:

\text{H}_2\text{N-C(=NH)-NH-CN} + \text{H}^+ \rightarrow \text{H}_2\text{N-C(=NH)-NH-C≡NH^+} -

Nucleophilic Attack by Naphthalen-1-amine:

The amine group attacks the electrophilic carbon in the protonated cyanoguanidine, forming a C–N bond. -

Rearrangement and Deprotonation:

Tautomerization yields the final biguanide structure .

Alternative routes employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between naphthalen-1-amine and preformed guanidine derivatives.

Stability and Reactivity

The compound is stable under ambient conditions but degrades in strong acidic or basic environments via hydrolysis of the biguanide group . Reactivity studies suggest:

-

Coordination Chemistry: The biguanide moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

-

Electrophilic Substitution: The naphthalene ring undergoes nitration or sulfonation at the 4-position due to electron-donating effects of the amino group.

Pharmacological and Industrial Applications

Biological Activity

Although direct studies on 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine are sparse, structurally related biguanides exhibit:

-

Antimicrobial Effects: Inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis.

-

Anticancer Potential: Activation of AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis .

-

Antiviral Activity: Interference with viral RNA polymerase in influenza and coronaviruses.

Industrial Uses

-

Corrosion Inhibition: Guanidine derivatives adsorb onto metal surfaces, forming protective layers against oxidation .

-

Polymer Additives: Enhance thermal stability in polyurethanes and epoxies.

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

Current limitations include:

-

Synthetic Yield: Low efficiency (~30%) in traditional routes.

-

Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume